Octanoyl-L-Carnitin-Chlorid

Übersicht

Beschreibung

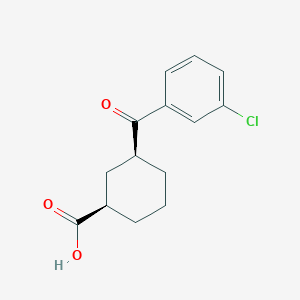

Octanoyl-L-Carnitin (Chlorid): ist ein mittelkettiges Acylcarnitin und die physiologisch aktive Form von Octanoyl-DL-Carnitin. Es ist eine Verbindung, die eine bedeutende Rolle im Stoffwechsel von Fettsäuren spielt, insbesondere beim Transport von Fettsäuren in die Mitochondrien zur β-Oxidation. Diese Verbindung wird oft im Zusammenhang mit Stoffwechselstörungen und Mitochondrienfunktion untersucht .

Wissenschaftliche Forschungsanwendungen

Chemie: Octanoyl-L-Carnitin (Chlorid) wird als Standard in der analytischen Chemie zur Quantifizierung von Acylcarnitinen in biologischen Proben verwendet. Es wird auch in Studien im Zusammenhang mit dem Fettsäurestoffwechsel und der Mitochondrienfunktion verwendet .

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um den Transport von Fettsäuren in die Mitochondrien und deren anschließende β-Oxidation zu untersuchen. Es wird auch in Studien im Zusammenhang mit Stoffwechselstörungen wie dem Medium-Chain-Acyl-CoA-Dehydrogenase-Mangel verwendet .

Medizin: Octanoyl-L-Carnitin (Chlorid) hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen und Mitochondrienerkrankungen. Es wird auch für seine Rolle bei der Verbesserung der Mitochondrienfunktion und des Energiestoffwechsels untersucht .

Industrie: In der Industrie wird Octanoyl-L-Carnitin (Chlorid) bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt, die auf die Verbesserung der Stoffwechselgesundheit abzielen .

Wirkmechanismus

Octanoyl-L-Carnitin (Chlorid) wirkt, indem es den Transport von Fettsäuren in die Mitochondrien erleichtert, wo sie einer β-Oxidation unterzogen werden, um Energie zu erzeugen. Die Verbindung bindet an Fettsäuren und bildet Acylcarnitine, die dann von Carnitin-Acyltransferasen über die Mitochondrienmembran transportiert werden. Sobald sie sich in den Mitochondrien befinden, werden die Fettsäuren freigesetzt und einer β-Oxidation unterzogen, um Acetyl-CoA zu erzeugen, das in den Citratzyklus gelangt, um ATP zu produzieren .

Wirkmechanismus

Target of Action

Caprylyl-l-carnitine chloride, also known as L-Octanoylcarnitine (hydrochloride), Octanoyl L-Carnitine Chloride, or [(2R)-3-Carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride, is a metabolite of L-carnitine . The primary targets of this compound are the carnitine palmitoyltransferase (CPT) system and TRP channels . The CPT system plays a crucial role in the transport of fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . TRP channels are involved in various aspects of eye health and disease .

Mode of Action

The compound interacts with its targets by donating an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The affected biochemical pathways primarily involve fatty acid metabolism and glucose metabolism . The modulation of the CPT system’s functionality has simultaneous effects on these metabolic pathways . The compound also plays a role in the transport of fatty acids across the mitochondrial membrane . Furthermore, it is involved in the anaerobic metabolism of L-carnitine to trimethylamine (TMA) .

Pharmacokinetics

The pharmacokinetics of Caprylyl-l-carnitine chloride involve absorption, distribution, metabolism, and excretion (ADME). Dietary L-carnitine is absorbed by active and passive transfer across enterocyte membranes. The bioavailability of dietary L-carnitine is 54-87% and is dependent on the amount of L-carnitine in the meal . The compound is distributed to two kinetically defined compartments: one large and slow-turnover (presumably muscle), and another relatively small and rapid-turnover (presumably liver, kidney, and other tissues) . The homeostasis of carnitine is maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and efficient, but saturable, renal tubular reabsorption .

Result of Action

The molecular and cellular effects of the compound’s action include amelioration of inflammation , enhancement of antioxidant defense , reduction of mortality , and improvement of some clinical outcomes in critically ill patients with sepsis . It also protects H9c2 cells against lipopolysaccharide (LPS)-induced injury as indicated by increased cell viability, reduced apoptosis ratio, and lactate dehydrogenase (LDH) level .

Action Environment

The action, efficacy, and stability of Caprylyl-l-carnitine chloride can be influenced by environmental factors. For instance, it reacts vigorously with water to form HCl and caprylic acid . Therefore, it should be stored in a cool, dry place . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of certain diseases or conditions .

Biochemische Analyse

Biochemical Properties

Caprylyl-l-carnitine chloride is a metabolite of Carnitine . Carnitine is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine . It plays a crucial role in the transport of fatty acids from the intermembraneous space in the mitochondria, into the mitochondrial matrix during the breakdown of lipids (fats) for the generation of metabolic energy .

Cellular Effects

The effects of Caprylyl-l-carnitine chloride on cells are not fully understood. It is known that it can influence cell function by impacting metabolic processes. For instance, it is involved in the transport of fatty acids into the mitochondria, a critical process for cellular energy production .

Molecular Mechanism

The molecular mechanism of action of Caprylyl-l-carnitine chloride involves its role in fatty acid metabolism. As a derivative of carnitine, it facilitates the transport of activated fatty acids (acyl groups) into the mitochondria, where they undergo beta-oxidation to produce ATP, the primary energy currency of the cell .

Metabolic Pathways

Caprylyl-l-carnitine chloride is involved in the metabolic pathway of fatty acid oxidation. It acts as a carrier molecule that transports activated fatty acids into the mitochondria, where they are broken down to generate energy .

Transport and Distribution

Caprylyl-l-carnitine chloride is likely transported within cells and tissues via carnitine transporters, which are responsible for the uptake of carnitine and its derivatives into cells .

Subcellular Localization

The subcellular localization of Caprylyl-l-carnitine chloride is primarily within the mitochondria, given its role in facilitating the transport of fatty acids into the mitochondrial matrix for beta-oxidation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Octanoyl-L-Carnitin (Chlorid) kann durch Veresterung von L-Carnitin mit Octanoylchlorid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Pyridin, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse der Esterbindung zu verhindern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Octanoyl-L-Carnitin (Chlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Das Endprodukt wird oft kristallisiert und durch Umkristallisationstechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Octanoyl-L-Carnitin (Chlorid) kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Diese Verbindung kann auch reduziert werden, obwohl solche Reaktionen weniger häufig sind.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine oder Alkohole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung neuer Ester oder Amide.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Decanoyl-L-Carnitin: Ein weiteres mittelkettiges Acylcarnitin mit einer zehn Kohlenstoffatomen langen Kette.

Butyryl-L-Carnitin: Ein kurzkettiges Acylcarnitin mit einer vier Kohlenstoffatomen langen Kette.

Palmitoyl-L-Carnitin: Ein langkettiges Acylcarnitin mit einer sechzehn Kohlenstoffatomen langen Kette.

Einzigartigkeit: Octanoyl-L-Carnitin (Chlorid) ist einzigartig aufgrund seiner mittleren Kettenlänge, die es ermöglicht, Fettsäuren effizient in die Mitochondrien zu transportieren, ohne dass zusätzliche Transportproteine erforderlich sind. Dies macht es besonders nützlich in Studien im Zusammenhang mit dem Stoffwechsel von mittelkettigen Fettsäuren und der Mitochondrienfunktion .

Eigenschaften

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

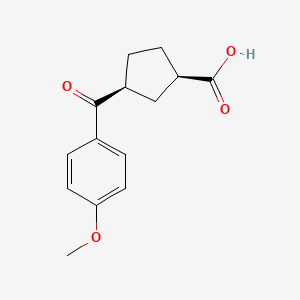

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648679.png)

![5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one;hydrate](/img/structure/B1648683.png)

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648699.png)